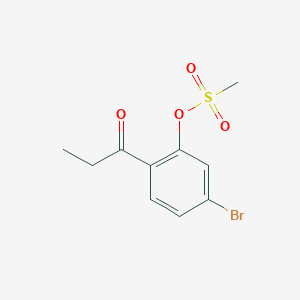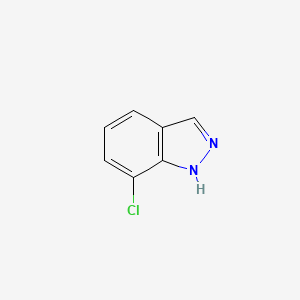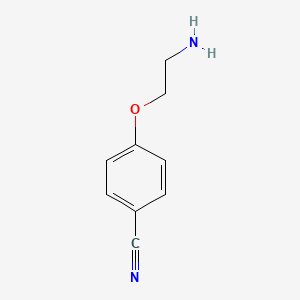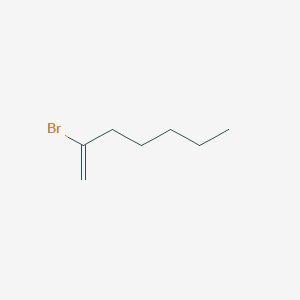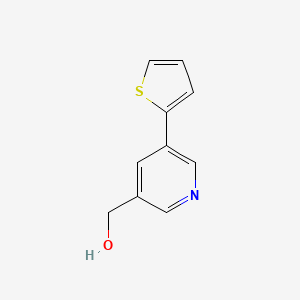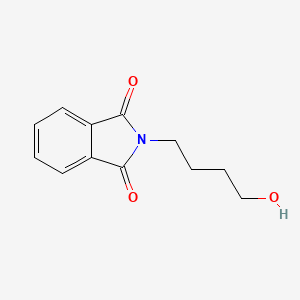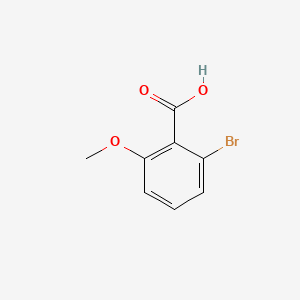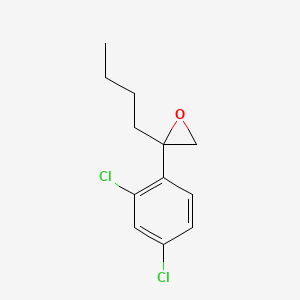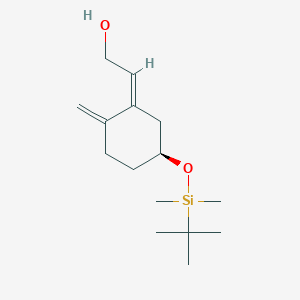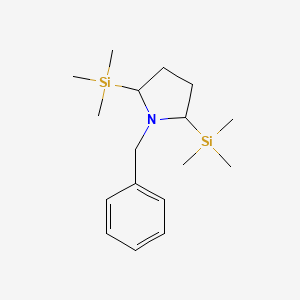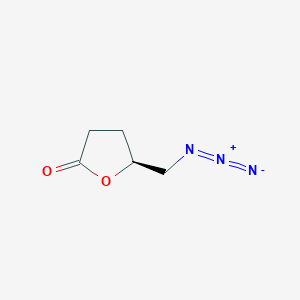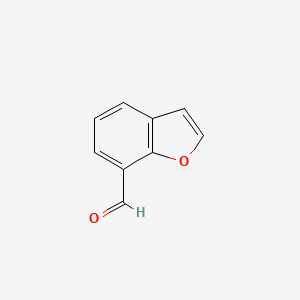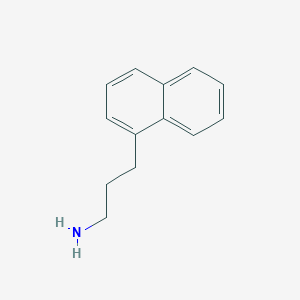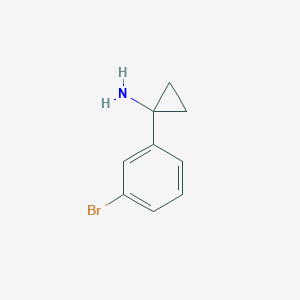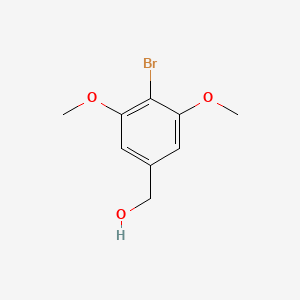
4-Bromo-3,5-dimethoxybenzyl alcohol
Descripción general
Descripción
The compound "4-Bromo-3,5-dimethoxybenzyl alcohol" is a brominated benzyl alcohol derivative with methoxy groups at the 3 and 5 positions of the aromatic ring. This structure is a key intermediate in various synthetic pathways for the production of complex organic molecules, including pharmaceuticals and polymers. The presence of bromine and methoxy groups makes it a versatile reagent in organic synthesis, allowing for further functionalization through various chemical reactions 10.
Synthesis Analysis
The synthesis of compounds related to "4-Bromo-3,5-dimethoxybenzyl alcohol" often involves palladium-catalyzed transformations. For instance, ortho-bromobenzyl tertiary alcohols can be converted to chromenes through a domino Pd-catalyzed process, which is believed to proceed via the formation of a palladacycle followed by intramolecular C-O bond formation . Additionally, o-bromobenzyl alcohols have been used as annulating reagents in the synthesis of polycyclic aromatic hydrocarbons through palladium-catalyzed deacetonative cross-coupling and sequential intramolecular cyclization10.
Molecular Structure Analysis
The molecular structure of "4-Bromo-3,5-dimethoxybenzyl alcohol" and its derivatives can be determined using techniques such as powder X-ray diffraction. Structural properties can significantly differ even with small changes in the substitution pattern on the aromatic ring, as observed in the comparison between 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide .
Chemical Reactions Analysis
The presence of bromine in the molecule allows for various chemical reactions, including bromination and coupling reactions. For example, bromination of dimethylmethoxybenzyl alcohol derivatives can lead to products with different substitution patterns depending on the electronegativity of the benzyl substituent . The compound can also participate in Brønsted acid-catalyzed stereoselective [4+3] cycloadditions, forming biologically important seven-membered heterocyclic scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-3,5-dimethoxybenzyl alcohol" are influenced by its functional groups. The bromine atom imparts reactivity towards nucleophilic substitution reactions, while the methoxy groups can affect the compound's solubility and stability. The compound's reactivity is also showcased in its ability to undergo oxidation catalyzed by enzymes such as ligninase, which is indicative of its potential role in biological systems .
Aplicaciones Científicas De Investigación
General Use
4-Bromo-3,5-dimethoxybenzyl alcohol is an important pharmaceutical intermediate . It is used in the synthesis of various compounds .
Sonocatalysis
Specific Scientific Field
This application falls under the field of Chemistry , specifically Sonocatalysis .
Summary of the Application
In a study, 4-Hydroxy-3,5-dimethoxybenzyl alcohol, a derivative of 4-Bromo-3,5-dimethoxybenzyl alcohol, was used in the selective oxidation process . This process is crucial in diverse chemical industries as it transforms harmful chemicals into valuable compounds .
Methods of Application or Experimental Procedures
The researchers synthesized diverse carbons using a hard-template technique and subjected them to sonication at frequencies of 22, 100, 500, and 800 kHz with a 50% amplitude . The sonochemical reaction catalytic tests considerably increased the catalytic activity of C-meso (non-doped mesoporous carbon material) .
Results or Outcomes
The scavenger test showed a radical formation when this catalyst was used . N-doped carbons did not show adequate and consistent sonoactivity for the selective oxidation of 4-Hydroxy-3,5 dimethoxybenzyl alcohol in comparison with control conditions without sonication .
Safety And Hazards
4-Bromo-3,5-dimethoxybenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propiedades
IUPAC Name |
(4-bromo-3,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYICCDYGCBAFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456981 | |
| Record name | 4-Bromo-3,5-dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethoxybenzyl alcohol | |
CAS RN |
61367-62-2 | |
| Record name | 4-Bromo-3,5-dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-3,5-dimethoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

